molecular formula C39H27ClF3N5O5 B12843172 N-[4-(Benzoylamino)Phenyl]-4-[[5-[[2-Chloro-5-(Trifluoromethyl)Phenyl]Carbamoyl]-2-Methoxyphenyl]Hydrazinylidene]-3-Oxonaphthalene-2-Carboxamide

N-[4-(Benzoylamino)Phenyl]-4-[[5-[[2-Chloro-5-(Trifluoromethyl)Phenyl]Carbamoyl]-2-Methoxyphenyl]Hydrazinylidene]-3-Oxonaphthalene-2-Carboxamide

Cat. No.: B12843172
M. Wt: 738.1 g/mol
InChI Key: DDZUTAYLOSWOPV-ZJAVHHBRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • This compound is a mouthful, but its structure is fascinating. Let’s break it down:
    • The core structure consists of a naphthalene ring system with a carboxamide group attached.
    • The substituents include a benzoylamino group, a hydrazinylidene moiety, and a trifluoromethyl-substituted phenyl ring.
  • It’s a synthetic compound designed for specific applications, and its complexity reflects its potential utility.
  • Preparation Methods

      Synthetic Routes:

      Reaction Conditions:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

      Targets and Pathways:

  • Comparison with Similar Compounds

      Similar Compounds:

    : Example reference. : Another reference. : Yet another reference.

    Properties

    Molecular Formula

    C39H27ClF3N5O5

    Molecular Weight

    738.1 g/mol

    IUPAC Name

    (4Z)-N-(4-benzamidophenyl)-4-[[5-[[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl]-2-methoxyphenyl]hydrazinylidene]-3-oxonaphthalene-2-carboxamide

    InChI

    InChI=1S/C39H27ClF3N5O5/c1-53-33-18-11-24(37(51)46-31-21-25(39(41,42)43)12-17-30(31)40)20-32(33)47-48-34-28-10-6-5-9-23(28)19-29(35(34)49)38(52)45-27-15-13-26(14-16-27)44-36(50)22-7-3-2-4-8-22/h2-21,47H,1H3,(H,44,50)(H,45,52)(H,46,51)/b48-34-

    InChI Key

    DDZUTAYLOSWOPV-ZJAVHHBRSA-N

    Isomeric SMILES

    COC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)N/N=C\3/C4=CC=CC=C4C=C(C3=O)C(=O)NC5=CC=C(C=C5)NC(=O)C6=CC=CC=C6

    Canonical SMILES

    COC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)NN=C3C4=CC=CC=C4C=C(C3=O)C(=O)NC5=CC=C(C=C5)NC(=O)C6=CC=CC=C6

    Origin of Product

    United States

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.